molecular formula C11H21N B1653363 1-Azaspiro[5.6]dodecane CAS No. 181-19-1

1-Azaspiro[5.6]dodecane

Cat. No.: B1653363
CAS No.: 181-19-1
M. Wt: 167.29
InChI Key: WDGPVXUHRNPEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[5.6]dodecane is a bicyclic spiro compound characterized by a nitrogen atom at the spiro junction connecting two rings: a five-membered and a six-membered ring (IUPAC nomenclature: azaspiro[5.6]dodecane). Spiro compounds like this compound are valued for their conformational rigidity, which enhances binding specificity to biological targets. For instance, 8-azaspiro[5.6]dodecane derivatives have been synthesized as anticancer agents by functionalizing the nitrogen atom for improved therapeutic activity .

Properties

CAS No.

181-19-1

Molecular Formula

C11H21N

Molecular Weight

167.29

IUPAC Name

1-azaspiro[5.6]dodecane

InChI

InChI=1S/C11H21N/c1-2-4-8-11(7-3-1)9-5-6-10-12-11/h12H,1-10H2

InChI Key

WDGPVXUHRNPEOO-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)CCCCN2

Canonical SMILES

C1CCCC2(CC1)CCCCN2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spiroazacycles

Compound Name Ring Sizes Heteroatoms Key Features Biological Activity/Applications Reference
1-Azaspiro[5.6]dodecane 5 + 6 N Rigid spiro framework; potential for functionalization at nitrogen Limited direct data; inferred anticancer potential from analogs
1-Azaspiro[4.5]decane (Compound I) 4 + 5 N Smaller rings; used in enantioselective synthesis for antineoplastic studies Active against drug-resistant leukemias
8-Azaspiro[5.6]dodecane 5 + 6 N Nitrogen in non-spiro position; epoxide intermediates for anticancer agents hNNMT inhibition for cancer therapy
1-Oxa-4-azaspiro[5.6]dodecane 5 + 6 N, O Oxygen and nitrogen in separate rings; high purity available (≥95%) Research use in drug discovery
1-Thia-4-azaspiro[4.5]decane 4 + 5 N, S Sulfur inclusion; derived into thiazolopyrimidines and glycosides Anticancer activity via cytotoxicity

Physicochemical Properties

  • Solubility and Stability: 1-Oxa-4-azaspiro[5.6]dodecane’s oxygen atom enhances hydrogen bonding capacity, improving aqueous solubility compared to purely nitrogenous analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.